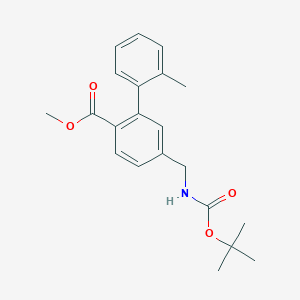
Methyl 4-(N-t-butoxycarbonylaminomethyl)-2-(2-methylphenyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester is a complex organic compound with a unique structure that includes a biphenyl core, carboxylic acid, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester typically involves multi-step organic reactions One common method includes the esterification of [1,1’-Biphenyl]-2-carboxylic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection-deprotection strategies to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound and its derivatives may have potential as therapeutic agents. Research is ongoing to explore their efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that can interact with enzymes and receptors. The biphenyl core can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the ester and dimethylethoxycarbonyl groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-2-carboxylic acid methyl ester: Similar but lacks the dimethylethoxycarbonyl group, affecting its reactivity and applications.
[1,1’-Biphenyl]-2-carboxylic acid tert-butyl ester: Similar structure but with a different ester group, influencing its stability and reactivity.
Uniqueness
The presence of the dimethylethoxycarbonyl group in [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C21H25NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
methyl 2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-8-6-7-9-16(14)18-12-15(10-11-17(18)19(23)25-5)13-22-20(24)26-21(2,3)4/h6-12H,13H2,1-5H3,(H,22,24) |
InChI 键 |
ARNVCNKUGQMOLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


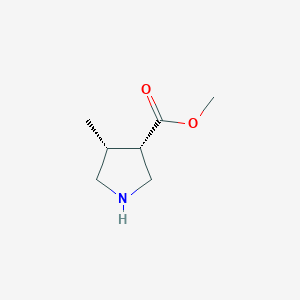
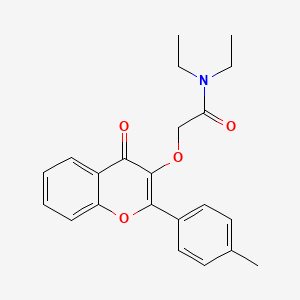
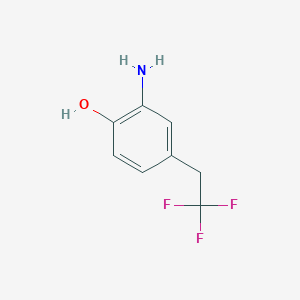
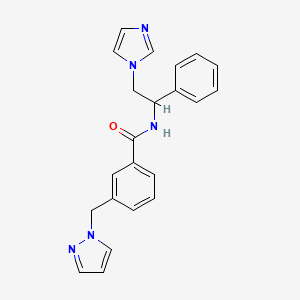



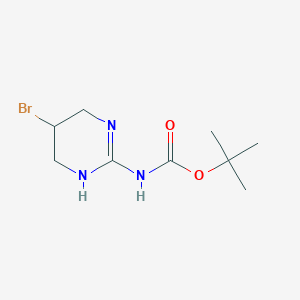
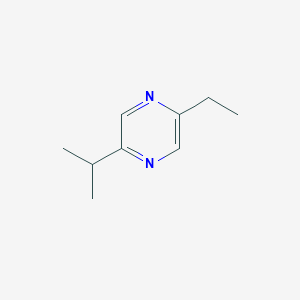
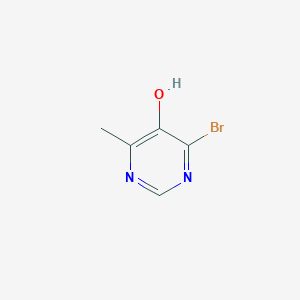
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)


